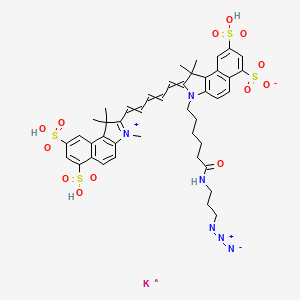

Sulfo-Cyanine5.5 azide

Description

Evolution of Near-Infrared Fluorophores in Biological Sciences

The development of fluorescent probes operating in the near-infrared (NIR) region of the electromagnetic spectrum, typically between 700 and 1700 nanometers, has been a pivotal advancement in the biological sciences. researchgate.net This spectral window offers significant advantages for imaging living systems. researchgate.net Light in this range experiences reduced scattering and absorption by endogenous molecules like hemoglobin and water, and it minimizes autofluorescence from biological tissues. researchgate.netnih.gov These factors collectively contribute to deeper tissue penetration and a higher signal-to-background ratio, enabling clearer and more detailed imaging of anatomical structures and molecular events in vivo. researchgate.netthno.org

Early research in bioimaging often relied on fluorophores that emit light in the visible spectrum (400-700 nm). researchgate.net However, the limitations of visible light, such as high phototoxicity and shallow tissue penetration, spurred the development of probes that function in the NIR-I (700-900 nm) and the emerging NIR-II (1000-1700 nm) windows. researchgate.netthno.org The progression from traditional dyes like fluorescein (B123965) and rhodamine to more advanced fluorophores, including cyanine (B1664457) dyes, squaraines, and BODIPY derivatives, has been driven by the need for greater photostability, brightness, and biocompatibility. jst.go.jpwikipedia.orgresearchgate.net This evolution has provided researchers with a sophisticated toolkit for a wide array of applications, from fundamental cell biology to preclinical animal studies and clinical diagnostics. researchgate.net

Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry

The azide group (N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comacs.org The azide's small size, stability, and lack of reactivity with most biological functional groups make it an ideal chemical reporter for tagging biomolecules. mdpi.comnih.gov

The significance of the azide functionality is most prominently demonstrated in "click chemistry," a concept introduced by K. Barry Sharpless. cas.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have become powerful tools for bioconjugation. cas.orgrsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction rapidly and specifically joins a molecule containing an azide with one containing a terminal alkyne, forming a stable triazole linkage. cas.org While highly efficient, the copper catalyst's toxicity can be a concern for in vivo applications. cas.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, researchers developed SPAAC, which utilizes a strained cyclooctyne (B158145) that reacts readily with an azide. acs.orgrsc.org This reaction is a cornerstone of modern in vivo chemical biology.

Staudinger Ligation: Another important bioorthogonal reaction involving azides is the Staudinger ligation, where an azide reacts with a triarylphosphine to form a stable amide bond. nih.govrsc.org

These azide-mediated reactions have enabled the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, facilitating their visualization and functional study within the complex environment of a living cell. mdpi.comnih.gov

Positioning Sulfo-Cyanine5.5 Azide within the Cyanine Dye Family for Research Advancement

The cyanine dye family is a large class of synthetic dyes known for their bright fluorescence and photostability. wikipedia.orginterchim.fr They consist of two nitrogen-containing heterocyclic rings linked by a polymethine chain. baseclick.eu The length of this chain determines the dye's absorption and emission wavelengths. acs.org Members of this family, such as Cy3, Cy5, and Cy7, cover a broad spectral range from the visible to the near-infrared. wikipedia.orginterchim.fr

This compound is a derivative of the Cy5.5 dye, placing its fluorescence emission in the far-red to near-infrared region of the spectrum. lumiprobe.comglpbio.com What sets this compound apart are two key features: the presence of sulfonate groups and an azide moiety. The sulfonate groups impart high water solubility, which is crucial for biological applications as it minimizes the need for organic co-solvents and reduces non-specific binding due to hydrophobic interactions. lumiprobe.comapexbt.com The azide group, as discussed, allows for its covalent attachment to alkyne-modified biomolecules via click chemistry. lumiprobe.commedchemexpress.com

This combination of properties positions this compound as a highly versatile and powerful tool for advanced research. It bridges the high-performance fluorescence of the cyanine dye family with the specificity of bioorthogonal ligation. This enables researchers to tag and track specific molecules of interest in aqueous environments with high sensitivity and minimal perturbation to the biological system.

Data Tables

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~673-678 nm | lumiprobe.commedchemexpress.combroadpharm.com |

| Emission Maximum (λem) | ~691-694 nm | lumiprobe.commedchemexpress.combroadpharm.com |

| Molar Extinction Coefficient (ε) | ~190,000 - 211,000 L·mol⁻¹·cm⁻¹ | lumiprobe.combroadpharm.com |

| Fluorescence Quantum Yield (Φ) | ~0.21 | lumiprobe.com |

Table 2: Chemical Properties of this compound

| Property | Description | Reference |

| Molecular Formula | C43H45K3N6O13S4 | glpbio.com |

| Molecular Weight | ~1099.41 g/mol | glpbio.com |

| Solubility | Good in water, DMF, DMSO | glpbio.combroadpharm.com |

| Reactive Group | Azide (N₃) | lumiprobe.comglpbio.com |

| Reactivity | Undergoes copper-catalyzed or copper-free click chemistry with alkynes. | lumiprobe.comglpbio.commedchemexpress.com |

Properties

Molecular Formula |

C43H48KN6O13S4 |

|---|---|

Molecular Weight |

1024.2 g/mol |

InChI |

InChI=1S/C43H48N6O13S4.K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62); |

InChI Key |

OOHWEMZFAYVAHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Enhanced Research Utility

Strategies for sulfo-Cyanine5.5 Core Synthesis

The synthesis of the asymmetric sulfo-Cyanine5.5 core is a multi-step process that typically involves the condensation of two different heterocyclic precursors with a polymethine bridge-forming reagent. tsijournals.comunito.it The core structure of cyanine (B1664457) dyes consists of two nitrogen-containing heterocycles linked by a polymethine chain. medchemexpress.commedchemexpress.com The length and nature of this chain, along with the type of heterocycles, determine the dye's absorption and emission wavelengths. tsijournals.comunito.it

A common approach to synthesizing asymmetric cyanine dyes like sulfo-Cyanine5.5 involves a stepwise condensation. acs.org This begins with the synthesis of two different substituted indolenine precursors. One precursor typically contains sulfonic acid groups to enhance water solubility, a key feature of sulfo-Cyanine5.5 dyes. lumiprobe.com The synthesis often starts from a commercially available indolenine derivative, which is then functionalized. acs.org For instance, N-alkylation of a 2-methyl-substituted indolenine with a reagent containing a sulfonate group introduces the desired water-solubilizing moiety.

The subsequent key step is the formation of a hemicyanine intermediate. unito.it This is achieved by reacting one of the indolium salts with a polymethine bridge-forming reagent, such as malonaldehyde bis(phenylimine) hydrochloride or a similar compound, which will form the pentamethine chain characteristic of "5.5" cyanine dyes. tsijournals.com The final step involves the condensation of the hemicyanine intermediate with the second, different indolium salt to yield the asymmetric sulfo-Cyanine5.5 core. unito.it The synthesis of asymmetrical cyanine dyes can sometimes result in the formation of symmetrical side products, which makes purification challenging. tsijournals.com

Regioselective Introduction of Azide (B81097) Functionality in sulfo-Cyanine5.5 Derivatives

The introduction of an azide (N₃) group onto the sulfo-Cyanine5.5 core is crucial for its application in "click chemistry," a set of bioorthogonal reactions widely used for bioconjugation. alfa-chemistry.commdpi.com The azide group can be introduced at various positions on the cyanine dye structure, but it is often incorporated into one of the N-alkyl side chains of the indolenine rings to minimize interference with the dye's fluorescent properties.

A common strategy involves synthesizing the sulfo-Cyanine5.5 core with a reactive functional group, such as a carboxylic acid or an amine, on one of the N-alkyl side chains. acs.orglumiprobe.com This reactive handle can then be converted to an azide. For example, a sulfo-Cyanine5.5 derivative bearing a carboxylic acid can be activated and then reacted with an azide-containing amine, or an amine-functionalized dye can be reacted with an azido-activated carboxylic acid, such as azidobutyrate NHS ester. glenresearch.com

Alternatively, a precursor molecule already containing an azide group can be used in the initial synthesis of the cyanine dye. For instance, an N-alkylating agent bearing a terminal azide can be used to quaternize one of the indolenine precursors before the condensation steps. This approach ensures the regioselective placement of the azide group from the outset. The azide group is relatively stable and can withstand the conditions of cyanine dye synthesis. glenresearch.com

Modular Synthetic Approaches for Heterobifunctional sulfo-Cyanine5.5 Azide Conjugates

Heterobifunctional molecules contain two different reactive groups, allowing for the linking of two different molecular partners. A modular or "plug-and-play" approach to synthesizing heterobifunctional this compound conjugates offers significant versatility. nih.govchemrxiv.org This strategy involves preparing a central sulfo-Cyanine5.5 core that has orthogonal protecting groups or reactive sites, allowing for the sequential or selective introduction of different functionalities. acs.org

One such modular approach involves synthesizing a sulfo-Cyanine5.5 dye with a protected functional group, such as a TIPS- or TMS-protected alkyne, in addition to the azide group. glenresearch.com The azide allows for conjugation to one molecule via click chemistry, and after deprotection of the alkyne, a second molecule can be attached through another click reaction. glenresearch.com

A recent study detailed a straightforward synthetic route for diverse heterobifunctional cyanine 5 dyes. acs.orgresearchgate.net This method focuses on introducing delicate functional groups in the final synthesis step to prevent their degradation. acs.orgnih.gov For example, a sulfo-Cyanine5.5 core with a carboxylic acid can be synthesized. This carboxylic acid can then be activated and reacted with a molecule containing an amine, while the azide group on the other side of the dye remains available for a subsequent click reaction. acs.org This modularity allows for the creation of a wide range of custom probes for specific research applications. nih.gov

Optimization of Reaction Conditions for High-Yield Production of this compound Research Reagents

Optimizing reaction conditions is critical for the high-yield production of this compound. Key parameters that are often fine-tuned include solvent, temperature, reaction time, and the choice of activating agents and bases. acs.orgresearchgate.net

For the condensation reactions in the core synthesis, microwave-assisted synthesis has been explored as a way to reduce reaction times and minimize thermal degradation of the products. benthamdirect.com Solid-phase synthesis is another advanced method that can lead to higher yields and simpler purification compared to traditional solution-phase methods. tsijournals.comunito.it

In the final steps of conjugation, particularly for creating heterobifunctional molecules, the choice of coupling reagents is critical. For instance, when coupling a carboxylic acid-functionalized cyanine dye, a combination of activating agents like EDC*HCl and additives such as HOBt can improve yields and prevent side reactions. acs.org The choice of a non-nucleophilic base, such as DIPEA or Et₃N, is also important to prevent unwanted reactions. acs.org Monitoring the reaction progress using techniques like HPLC-MS is essential for determining the optimal reaction time and preventing the formation of impurities. researchgate.net

The table below summarizes some optimized conditions for key reaction steps in the synthesis of cyanine dyes.

| Reaction Step | Reagents & Conditions | Solvent | Typical Yield | Reference |

| Hemicyanine Formation | Indolium derivative, sodium acetate | Methanol | 81% | acs.org |

| Cyanine 5 Dye Formation | Hemicyanine, Aniline derivative, Acetic anhydride | Acetic Acid | 81% (88% purity) | acs.org |

| Amide Coupling | Carboxy-cyanine, EDC*HCl, HOBt, DIPEA | Dichloromethane | Not specified | acs.org |

Advanced Purification Techniques for this compound in Research Protocols

The purification of this compound and its conjugates is a critical step to ensure the high purity required for research applications. Due to the structural similarity between the desired asymmetric dye and potential symmetric side products, purification can be challenging. tsijournals.com

High-performance liquid chromatography (HPLC) is the most common and effective method for purifying cyanine dyes. acs.orgresearchgate.net Reversed-phase HPLC, using a C18 column with a gradient of water and acetonitrile (B52724) (often containing a modifier like trifluoroacetic acid or triethylamine), is typically employed. The use of a triethylamine-containing eluent can improve the peak shape and recovery of the highly polar, sulfonated dyes. acs.org

Other purification methods include:

Solid-Phase Extraction (SPE): This can be used for initial cleanup and removal of major impurities before final HPLC purification.

Gel Filtration Chromatography: This technique is useful for removing unreacted dye from labeled biomolecules, such as proteins or antibodies. researchgate.net

pH- and Functional Group-Dependent Solubility: A recent modular synthesis approach leverages the differences in solubility of the dye and its precursors at different pH values to streamline workup and purification, deferring chromatography until the final step. acs.org

The purity of the final product is typically assessed by analytical HPLC and confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ibiantech.com

Bioconjugation Strategies and Bioorthogonal Click Chemistry Applications

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cyanine5.5 Azide (B81097) for Biomolecular Labeling

The CuAAC reaction is a highly efficient and specific method for covalently linking an azide-containing molecule, such as Sulfo-Cyanine5.5 azide, with a terminal alkyne-modified biomolecule. lifetein.combiosyntan.de This reaction is characterized by its rapid kinetics and high yields under mild, aqueous conditions, making it a favored strategy for bioconjugation. nih.gov

Mechanism and Reaction Kinetics in Aqueous Biological Environments

The mechanism of CuAAC involves the copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne, resulting in the formation of a stable 1,4-disubstituted triazole ring. bachem.com The reaction is significantly accelerated in the presence of a copper(I) catalyst, which is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.gov The presence of four sulfo groups in the this compound molecule ensures its high hydrophilicity, which is crucial for reactions in aqueous biological buffers. lumiprobe.com This high water solubility prevents aggregation and minimizes non-specific binding to biomolecules. lumiprobe.com

The reaction kinetics of CuAAC are generally fast, with reactions often reaching completion within an hour or two at room temperature when reactants are present at sufficient concentrations (typically in the micromolar range). nih.gov The rate of the reaction is influenced by several factors, including the pH of the medium, the concentration of reactants, and the presence of chelating ligands that stabilize the copper(I) catalyst. nih.gov While specific rate constants for this compound are not extensively reported in the literature, the general principles of CuAAC kinetics apply. The use of copper-chelating ligands can both accelerate the reaction and protect biomolecules from potential damage by reactive oxygen species that can be generated under certain conditions. nih.gov

Applications in Protein, Peptide, and Antibody Conjugation

This compound is extensively used for the fluorescent labeling of proteins, peptides, and antibodies that have been functionalized with a terminal alkyne group. lifetein.combroadpharm.com This approach allows for the precise attachment of the fluorescent dye to a specific site on the biomolecule. The high water solubility of this compound is particularly advantageous for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents. lumiprobe.combroadpharm.com

The general procedure involves dissolving the alkyne-modified biomolecule and this compound in an aqueous buffer, followed by the addition of the copper catalyst system. nih.gov After the reaction, the excess dye and catalyst are typically removed through purification methods such as gel filtration or dialysis. lumiprobe.com This methodology has been successfully applied to a variety of proteins and antibodies for applications in fluorescence microscopy, flow cytometry, and immunoassays. sb-peptide.com

| Biomolecule | Labeling Strategy | Key Findings | Reference |

|---|---|---|---|

| Peptides | CuAAC with alkyne-modified peptides | Efficient and site-specific labeling for creating fluorescent peptide probes. | lifetein.combachem.com |

| Antibodies | CuAAC with alkyne-functionalized antibodies | Produces fluorescently labeled antibodies with preserved antigen-binding affinity for immunoassays. | lumiprobe.comnih.gov |

| Proteins | CuAAC with proteins containing unnatural amino acids with alkyne groups | Allows for precise, site-specific labeling of proteins for functional studies. | broadpharm.comlumiprobe.com |

Nucleic Acid Labeling Methodologies

The labeling of nucleic acids with fluorescent dyes is crucial for a wide range of molecular biology techniques, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). aatbio.com this compound can be used to label oligonucleotides that have been synthesized with a terminal alkyne modification. biosyn.com

One common method involves the post-synthetic conjugation of the alkyne-modified oligonucleotide with this compound using CuAAC. biosyn.com The alkyne group can be incorporated at either the 5' or 3' end of the oligonucleotide, or even internally, during solid-phase synthesis. The subsequent click reaction in solution provides a straightforward way to attach the fluorescent dye. The high water solubility of this compound is beneficial in these reactions, ensuring that the nucleic acids remain in their native conformation.

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To overcome the potential cytotoxicity associated with the copper catalyst in CuAAC, especially in live-cell imaging applications, copper-free click chemistry methods have been developed. biosyntan.de Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example, where the reaction is driven by the ring strain of a cyclooctyne (B158145) derivative. lumiprobe.com

Exploiting Strained Cyclooctynes for Mild Bioconjugation

SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react rapidly and specifically with azides without the need for a catalyst. lumiprobe.cominterchim.fr The reaction proceeds under mild physiological conditions, making it highly suitable for bioconjugation on or within living cells. lumiprobe.com this compound readily participates in SPAAC reactions with biomolecules that have been functionalized with a strained cyclooctyne. lumiprobe.com

The kinetics of SPAAC are generally very fast, with second-order rate constants that are significantly higher than those of the uncatalyzed Huisgen cycloaddition. rsc.org DBCO derivatives are known for their excellent reaction kinetics and stability. lumiprobe.com The reaction between a DBCO-modified biomolecule and this compound is efficient and leads to the formation of a stable triazole linkage. interchim.fr

| Cyclooctyne | Key Features | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Dibenzocyclooctyne (DBCO) | Excellent reaction kinetics and stability. | Physiological pH and temperature, no catalyst required. | lumiprobe.cominterchim.fr |

| Bicyclononyne (BCN) | High reactivity and good stability. | Aqueous buffers at room temperature. | lumiprobe.com |

Site-Selective Labeling Techniques using this compound

A significant advantage of bioorthogonal chemistries like SPAAC is the ability to achieve site-selective labeling of biomolecules. ccspublishing.org.cn By introducing a strained cyclooctyne at a specific location within a protein or other biomolecule, subsequent reaction with this compound results in the precise placement of the fluorescent label.

Site-specific incorporation of unnatural amino acids containing a cyclooctyne moiety into proteins via genetic code expansion is a powerful technique for achieving this. nih.gov This allows for the production of proteins with a single, defined site for conjugation. For example, an antibody can be engineered to contain a cyclooctyne-bearing amino acid at a specific position, which can then be selectively labeled with this compound via SPAAC. nih.gov This approach yields homogeneously labeled antibodies with a defined dye-to-antibody ratio (DAR), which is crucial for quantitative applications. nih.gov

Considerations for Conjugation Efficiency and Bioreactivity of this compound Labeled Biomolecules

The successful application of this compound labeled biomolecules in research and diagnostics hinges on both the efficiency of the conjugation reaction and the preservation of the biomolecule's biological activity. Several factors must be carefully considered to achieve optimal results.

Factors Influencing Conjugation Efficiency

The efficiency of labeling biomolecules with this compound through copper-catalyzed or strain-promoted azide-alkyne cycloaddition is influenced by a number of parameters:

Purity and Concentration of Reactants: The purity of the this compound and the alkyne- or cycloalkyne-modified biomolecule is critical. Impurities can interfere with the reaction and lead to lower yields. The concentration of the reactants also plays a significant role; higher concentrations generally lead to faster reaction rates. For protein labeling, a concentration of 2-10 mg/mL is often recommended to achieve optimal efficiency. aatbio.commedchemexpress.com

Reaction Buffer and Additives: The choice of reaction buffer and the presence of certain additives can impact the conjugation efficiency. For copper-catalyzed reactions, the choice of copper source and ligand is important for catalytic efficiency and stability. In strain-promoted reactions, the solvent can influence the reaction rate.

Steric Hindrance: The accessibility of the azide and alkyne functional groups can affect the conjugation efficiency. If these groups are located in sterically hindered regions of the biomolecule, the reaction rate may be reduced.

Stability of this compound: Like many fluorescent dyes, this compound should be stored protected from light and moisture to prevent degradation. lumiprobe.com Stock solutions should be used promptly, as extended storage may reduce the reactivity of the azide group. aatbio.com

Impact on Bioreactivity

The act of conjugating a relatively large and hydrophobic molecule like a cyanine (B1664457) dye to a biomolecule can potentially alter its structure and function. Therefore, it is essential to assess the bioreactivity of the labeled biomolecule.

Degree of Substitution (DOS): As with other labeling chemistries, the DOS is a critical factor. A high degree of labeling can lead to aggregation, particularly with more hydrophobic cyanine dyes. researchgate.net The sulfonation of Sulfo-Cyanine5.5 increases its hydrophilicity, which can help to mitigate this issue. researchgate.net However, it is still important to optimize the DOS to avoid compromising the biological activity of the labeled molecule.

Site of Conjugation: The specific site of dye attachment can influence the bioreactivity. If the dye is conjugated at or near an active site, binding site, or other functionally important region of the biomolecule, it may interfere with its function. Site-specific labeling methods, such as those enabled by the incorporation of non-canonical amino acids with azide or alkyne functionalities, can help to overcome this challenge.

Functional Assays: After conjugation, it is crucial to perform functional assays to confirm that the labeled biomolecule retains its intended biological activity. For example, if an antibody is labeled, its antigen-binding affinity should be assessed. If an enzyme is labeled, its catalytic activity should be measured.

Advanced Optical Imaging and Sensing Applications in Research

Fluorescence Microscopy Applications with Sulfo-Cyanine5.5 Azide (B81097) Conjugates

The versatility of Sulfo-Cyanine5.5 azide extends to numerous fluorescence microscopy techniques, where its bright and stable signal is paramount for high-quality imaging. axispharm.com Its compatibility with standard fluorescence instrumentation, such as imagers and microscopes, makes it an accessible reagent for many research laboratories. lumiprobe.comantibodies.com

Conjugates of Sulfo-Cyanine5.5 provide bright, far-red fluorescence that is ideal for achieving high-contrast images of specific cellular structures. axispharm.comaxispharm.com The dye's high molar extinction coefficient contributes to its intense fluorescence, allowing for clear visualization of labeled proteins, nucleic acids, or other biomolecules against the background of the cellular environment. lumiprobe.com This high signal-to-noise ratio is critical for delineating fine subcellular details and understanding the spatial organization of molecular components within the cell.

The ability to image dynamic processes within living cells is a cornerstone of modern cell biology. Methodologies for live-cell imaging require fluorescent probes that are not only bright and photostable but also biocompatible. lumiprobe.com this compound is well-suited for these applications due to its high water solubility, which facilitates its use in aqueous cell culture media. lumiprobe.com The azide functional group allows for specific labeling of target molecules within living cells via bioorthogonal click chemistry reactions, such as the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.com This approach enables researchers to track the movement, interactions, and turnover of specific biomolecules in real-time without significant perturbation of cellular function.

While specific studies explicitly detailing the use of this compound in single-molecule microscopy are emerging, the photophysical properties of the dye make it a strong candidate for such demanding applications. Single-molecule detection requires fluorophores with exceptional brightness and photostability to allow for the detection and tracking of individual molecules. Sulfo-Cyanine5.5 possesses a high quantum yield and is known for its robust photostability, characteristics that are essential for minimizing photobleaching during the extended acquisition times often required for single-molecule experiments. axispharm.com Its far-red emission spectrum is also advantageous, as it reduces autofluorescence from endogenous cellular components, thereby improving the signal-to-background ratio necessary to resolve single-molecule events.

Flow Cytometry and Cell Sorting Applications Utilizing this compound

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells based on their fluorescent properties. axispharm.com Sulfo-Cyanine5.5 is frequently used in this context due to its excitation and emission profile, which is compatible with the common 633 nm or 647 nm red laser lines found in many flow cytometers. axispharm.com When conjugated to antibodies or other cell-specific ligands, this compound allows for the precise identification and quantification of cell subpopulations. axispharm.com Its bright fluorescence provides distinct signals that enable accurate cell sorting, where specific cell populations are physically separated from a heterogeneous mixture for further downstream analysis. axispharm.com The high water solubility of the sulfo-cyanine dye minimizes the formation of aggregates, ensuring that labeled cells pass smoothly through the flow cytometer's fluidics system. lumiprobe.com

Near-Infrared (NIR) In Vivo Imaging Techniques with this compound Probes

Imaging processes within a living organism, or in vivo imaging, presents a unique set of challenges, primarily related to the absorption and scattering of light by biological tissues. Sulfo-Cyanine5.5, with its emission in the far-red to near-infrared (NIR) window (approximately 650-900 nm), is highly suitable for these applications. axispharm.commedchemexpress.com Light in this spectral region can penetrate tissues more deeply with less background interference, making it ideal for non-invasively visualizing biological processes in small animals. axispharm.comaxispharm.com Probes constructed with this compound have been used to target and image specific cell types or biomarkers in vivo, providing valuable insights into disease progression and therapeutic response. medchemexpress.com

A significant advantage of using NIR dyes like Sulfo-Cyanine5.5 for in vivo imaging is the enhanced penetration of their fluorescent signal through biological tissues. axispharm.com The reduced absorption by major biological components such as hemoglobin and water in the NIR window allows emitted photons to travel further before being absorbed or scattered. axispharm.com This property enables the imaging of structures and events located deeper within the organism than would be possible with dyes that emit at shorter wavelengths (e.g., in the visible spectrum). Consequently, Sulfo-Cyanine5.5-based probes are valuable for deep-tissue imaging applications, offering the potential for minimal background noise and clearer visualization of the target site. axispharm.com

Minimization of Autofluorescence Background in Biological Specimens

A significant challenge in fluorescence imaging of biological samples is the presence of autofluorescence, the natural emission of light by certain biological structures, such as mitochondria and lysosomes, which can obscure the signal from the fluorescent probe of interest. This compound helps to overcome this limitation due to its excitation and emission profile in the near-infrared (NIR) region of the electromagnetic spectrum. axispharm.com

Biological tissues are significantly more transparent to light in the NIR window (approximately 650-900 nm) compared to the visible region. lumiprobe.com Consequently, light at these longer wavelengths can penetrate deeper into tissues with less scattering. axispharm.com More importantly, endogenous fluorophores in cells and tissues are rarely excited by light in this range, leading to a substantial reduction in background autofluorescence. axispharm.combroadpharm.com The use of Sulfo-Cyanine5.5, which absorbs and emits in this far-red/NIR region, results in a significantly improved signal-to-noise ratio, enabling high-contrast imaging of cellular structures and deep tissue analysis with minimal background interference. axispharm.com This characteristic is particularly advantageous for applications such as in vivo imaging, where distinguishing the specific signal from the surrounding biological matrix is paramount. axispharm.com

| Property | Wavelength (approx.) | Benefit in Biological Imaging |

| Excitation Maximum | 678 nm | Falls within the near-infrared window, reducing excitation of endogenous fluorophores. |

| Emission Maximum | 694 nm | Emission is well-separated from the typical autofluorescence range, enhancing signal clarity. |

This interactive table summarizes the spectral properties of Sulfo-Cyanine5.5 that contribute to minimizing autofluorescence.

Development of Molecular Probes and Biosensors Incorporating this compound

The azide group on Sulfo-Cyanine5.5 allows it to be readily incorporated into more complex molecular systems, such as biosensors and molecular probes, using highly specific and efficient click chemistry reactions. lumiprobe.com

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two fluorophores—a donor and an acceptor—when they are in close proximity (typically within 10 nm). atto-tec.com This phenomenon is highly sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions and conformational changes in biomolecules. atto-tec.comnih.gov

Sulfo-Cyanine5.5 is an excellent acceptor in FRET pairs due to its spectral properties. Its absorption spectrum significantly overlaps with the emission spectra of various donor dyes, such as Cy3.5. nih.gov Research has demonstrated the utility of the Cy3.5 and Cy5.5 dye pair for single-molecule FRET (smFRET) studies of nucleic acids and nucleosomes, highlighting its photostability and suitability for probing biomolecular dynamics. nih.gov Given that Sulfo-Cyanine5.5 shares the core chromophore and spectral characteristics of Cy5.5, it functions effectively as the FRET acceptor in such pairings. The azide functionality enables its precise, covalent attachment to a specific site on a biomolecule, allowing for the engineered construction of FRET-based biosensors.

| FRET Pair Component | Fluorophore Example | Role | Spectral Property |

| Donor | Cy3.5 | Emits energy upon excitation | Emission max ~590 nm |

| Acceptor | Sulfo-Cyanine5.5 | Accepts energy from the donor | Absorption max ~678 nm |

This interactive table outlines a common FRET pairing involving a Cyanine5.5 derivative.

The rigid structure and extensive π-electron system of the cyanine (B1664457) dye core make its fluorescence properties sensitive to changes in its local environment. mdpi.com This sensitivity can be harnessed to create analyte-responsive probes, or chemosensors, where the binding of a specific ion or molecule induces a detectable change in the dye's colorimetric or fluorescent properties. mdpi.comresearchgate.net

For instance, studies have shown that a sulfo-cyanine dye derivative can act as a highly sensitive colorimetric sensor for metal cations like copper (Cu²⁺) and iron (Fe³⁺). mdpi.comresearchgate.net The interaction between the metal ion and the dye's functional groups disrupts the delocalized π-electron system, leading to a distinct and observable color change from blue to colorless. mdpi.com By incorporating this compound into a molecular structure that includes a specific analyte-binding moiety, researchers can design custom probes. The azide group serves as a conjugation handle to link the dye to a receptor for the target analyte, creating a sophisticated biosensor that signals the presence of the analyte through a change in fluorescence.

This compound in Advanced Research Assays

The high efficiency and bioorthogonality of click chemistry make this compound a valuable reagent in modern proteomic and glycobiology research.

Affinity-Based Proteome Profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize protein interactions and activities within a complex biological sample. mdpi.comuniversiteitleiden.nl A common ABPP workflow involves a two-step labeling process where click chemistry plays a central role. mdpi.com

First, a chemical probe designed to bind to a specific class of proteins (e.g., enzymes in their active state) is introduced into a cellular lysate or even live cells. mdpi.commdpi.com This probe contains not only a reactive group that covalently binds to its protein target but also a bioorthogonal handle, such as a terminal alkyne. After the probe has bound to its targets, this compound is added. mdpi.com In the presence of a copper catalyst, the azide group on the dye "clicks" onto the alkyne handle of the probe, fluorescently tagging the protein of interest. nih.gov This allows for the visualization of the labeled proteins via in-gel fluorescence scanning or their identification and quantification by mass spectrometry. researchgate.net The high water solubility and brightness of Sulfo-Cyanine5.5 enhance the sensitivity of detection in these assays. lumiprobe.com

Metabolic Oligosaccharide Engineering (MOE) is a technique that allows for the labeling and visualization of glycans—complex carbohydrate structures on cell surfaces. nih.gov This method involves introducing a synthetic, unnatural sugar bearing a bioorthogonal functional group into cells. nih.govresearchgate.net The cell's own metabolic machinery processes this sugar and incorporates it into glycans on the cell surface.

A frequently used unnatural sugar is an acetylated mannosamine (B8667444) derivative carrying an azide group (e.g., Ac₄ManNAz). nih.gov Once these azide-modified glycans are expressed on the cell surface, they provide chemical handles for covalent labeling. Researchers can then introduce this compound, which, through a strain-promoted or copper-catalyzed azide-alkyne cycloaddition reaction, attaches the bright, NIR-emitting dye to the cell surface glycans. nih.govrsc.org This strategy has been successfully used to fluorescently label exosomes for in vitro cellular uptake experiments and in vivo tracking studies, demonstrating the utility of this compound in visualizing complex biological processes involving glycosylation. nih.gov

| Research Area | Technique | Role of this compound |

| Proteome Profiling | Affinity-Based Protein Profiling (ABPP) | Acts as a fluorescent reporter tag, attached via click chemistry to an alkyne-modified probe bound to target proteins. |

| Glycobiology | Metabolic Oligosaccharide Engineering (MOE) | Covalently attaches to azide-modified sugars that have been metabolically incorporated into cell surface glycans. |

This interactive table summarizes the application of this compound in advanced research assays.

Monitoring Dynamic Glycosylation

The study of dynamic glycosylation, the process of adding and modifying sugar chains (glycans) on proteins and lipids, is critical for understanding cellular function. Supersensitive click chemistry methods have been developed to monitor the kinetics of glycan biosynthesis in living systems. researchgate.net These methods involve metabolically labeling cells with an alkyne-containing monosaccharide. As the cell machinery incorporates this sugar into newly synthesized glycoconjugates, the alkyne handle becomes present on the cell surface.

Subsequent labeling with an azide-functionalized fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for visualization and quantification. researchgate.net Research has demonstrated that using an azide probe with an internal chelating motif can boost the efficiency of this reaction 20 to 38-fold in living systems. researchgate.net This enhanced sensitivity enables the detection of newly synthesized glycans using nanomolar concentrations of the metabolic precursor. researchgate.net this compound is well-suited for this application, serving as the fluorescent reporter that allows for sensitive detection. nih.gov

This methodology has been successfully applied to track glycan biosynthesis in both mammalian cells and during the early embryogenesis of zebrafish. researchgate.net Detailed kinetic studies in live mammalian cells revealed the timeline for a monosaccharide building block to be metabolized and integrated into cell-surface glycoconjugates. axispharm.comresearchgate.net

| Biological System | Process Monitored | Key Finding | Reference |

|---|---|---|---|

| Live Mammalian Cells | Metabolic incorporation of monosaccharides into cell-surface glycoconjugates | Process takes approximately 30-45 minutes from precursor administration to detection on the cell surface. | axispharm.comresearchgate.net |

| Zebrafish Embryos | Detection of newly synthesized glycans during early development | Labeled glycans were detectable as early as the two-cell stage (0.75-2 hours post-fertilization). | researchgate.net |

Enzymatic Transamination and Hydrolysis Studies

Fluorescent probes are invaluable for studying enzymatic activities by providing a means to continuously monitor reactions.

Enzymatic Transamination: Transaminases are enzymes that catalyze the transfer of an amino group between an amino acid and a keto acid. nih.gov Labeling with fluorescent probes can be used to study these enzymes. While the azide derivative is used for click chemistry, the amine derivative of Sulfo-Cyanine5.5 can be utilized for enzymatic transamination labeling, highlighting the adaptability of the core dye structure for different biochemical applications. alabiolab.rolumiprobe.com

Hydrolysis Studies: Enzymatic hydrolysis is fundamental to many biological processes. Fluorogenic substrates are often employed to measure the activity of hydrolytic enzymes, such as proteases. These substrates are designed to release a fluorescent molecule upon cleavage by the enzyme. For instance, the substrate Z-VDVAD-AFC is used to measure the activity of caspase-3; upon hydrolysis, it releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC). medchemexpress.com While direct use of this compound in a hydrolysis assay is not typical, its stable fluorophore can be conjugated to a substrate targeted by a specific hydrolase. The cleavage event would then lead to a change in the fluorescent signal, enabling the study of the enzyme's kinetics.

High Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, allowing for the rapid testing of thousands of compounds. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and compatibility with microplate formats.

The robust and efficient nature of click chemistry makes this compound an excellent tool for HTS applications. For example, in screening for enzyme inhibitors or identifying potent enzyme variants from a large library, substrates can be modified with an alkyne group. After the enzymatic reaction, the product can be rapidly and specifically labeled with this compound. The bright and stable fluorescence allows for easy and accurate quantification of enzymatic activity across a large number of samples. axispharm.com An HTS method for transaminases has been established based on a fluorescent reaction that monitors the concentration of ketone substrates, demonstrating the power of fluorescence in screening large enzyme libraries. nih.gov The properties of this compound are ideal for integration into such screening platforms.

Integration of this compound in Multimodal and Multifunctional Nanoprobes

To overcome the limitations of any single imaging modality, researchers are increasingly developing multimodal nanoprobes that combine the strengths of multiple techniques, such as optical imaging and magnetic resonance imaging (MRI). These sophisticated probes can provide complementary information about biological systems.

This compound functions as a critical component in these nanoprobes by providing the near-infrared (NIR) optical signal. axispharm.com Its azide group allows for its easy and stable conjugation onto a central nanoparticle scaffold, which may also carry components for other imaging modalities or therapeutic functions. For example, a nanoprobe might consist of a core material for MRI contrast, decorated with Sulfo-Cyanine5.5 for fluorescent imaging and targeting ligands to direct the probe to specific cells or tissues. The use of the Cy5.5 channel for NIR fluorescence is a common feature in such multimodal systems.

These integrated nanoprobes enable researchers to perform correlative imaging, for instance, using high-resolution fluorescence microscopy on tissues and non-invasive MRI for in-vivo visualization of the whole organism.

| Nanoprobe Component | Function | Example Material/Molecule |

|---|---|---|

| Core Scaffold | Structural base of the nanoprobe | Dendrimer, Micelle, Iron Oxide Nanoparticle |

| Optical Reporter | Provides fluorescence signal for optical imaging | This compound |

| Secondary Imaging Moiety | Provides signal for a complementary imaging modality (e.g., MRI, PET) | Gadolinium Chelates (MRI), Radionuclides (PET) |

| Targeting Ligand | Directs the nanoprobe to a specific biological target | Antibodies, Peptides, Folic Acid |

Spectroscopic and Photophysical Investigations of Sulfo Cyanine5.5 Azide

Absorption and Emission Characteristics in Diverse Research Solvents and Biological Milieus

Sulfo-Cyanine5.5 azide (B81097) is a far-red emitting fluorescent dye known for its excellent photostability and high quantum yield. axispharm.com Its spectral properties are influenced by the solvent environment, a phenomenon known as solvatochromism. The absorption maximum of Sulfo-Cyanine5.5 is approximately 675 nm, with an emission maximum around 694 nm, resulting in a Stokes shift of about 19 nm. axispharm.com These values can vary slightly depending on the polarity and viscosity of the solvent.

In aqueous solutions, such as phosphate-buffered saline (PBS), which is a common biological milieu, the dye exhibits strong absorption and emission in the far-red region of the spectrum. thermofisher.com The presence of multiple sulfo groups enhances its water solubility, making it suitable for labeling biomolecules in aqueous environments without causing significant aggregation that could alter its spectroscopic properties. lumiprobe.com The fluorescence of Sulfo-Cyanine5.5 is generally stable across a wide pH range, from pH 4 to pH 10. vectorlabs.com

The absorption and emission spectra of cyanine (B1664457) dyes can be affected by their interaction with biological macromolecules. When conjugated to proteins or nucleic acids, slight shifts in the absorption and emission maxima may be observed due to changes in the local microenvironment of the dye. medchemexpress.com These shifts can provide information about the binding and conformation of the labeled biomolecule.

Table 1: Spectroscopic Properties of Sulfo-Cyanine5.5 Azide in Aqueous Buffer

| Property | Value |

| Absorption Maximum (λabs) | ~675 nm |

| Emission Maximum (λem) | ~694 nm |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |

| Stokes Shift | ~19 nm |

Fluorescence Quantum Yield Studies and Enhancements in Conjugated Systems

The fluorescence quantum yield (QY) is a critical parameter that defines the efficiency of a fluorophore. For cyanine dyes like Sulfo-Cyanine5.5, the QY can be influenced by several factors, including the solvent viscosity and the rigidity of the molecular structure. In non-viscous aqueous solutions, cyanine dyes can have relatively low fluorescence efficiency due to cis-trans isomerization of the polymethine chain, which provides a non-radiative decay pathway. researchgate.netnih.gov

However, the quantum yield of Sulfo-Cyanine5.5 can be significantly enhanced upon conjugation to biomolecules such as proteins or oligonucleotides. researchgate.net This enhancement is attributed to the restriction of rotational degrees of freedom of the dye molecule when it is covalently attached to a larger structure, which in turn reduces the rate of non-radiative decay processes. researchgate.net For instance, the fluorescence efficiency of cyanine dyes has been shown to increase when bound to DNA, with a more significant enhancement observed in single-stranded DNA compared to double-stranded DNA. researchgate.net

Studies have shown that increasing the viscosity of the solvent can also lead to an increase in the fluorescence quantum yield of cyanine dyes. researchgate.net This effect further supports the notion that restricting the molecular motion of the dye enhances its emissive properties. The quantum yield of unconjugated Sulfo-Cyanine5.5 in aqueous solution is typically around 0.2, but this value can increase upon bioconjugation. nih.gov

Photostability and Photobleaching Kinetics in Research Applications

Sulfo-Cyanine5.5 is recognized for its high photostability, which is a crucial characteristic for fluorescence imaging applications that require prolonged or intense illumination. axispharm.com Photobleaching, the irreversible destruction of a fluorophore upon light exposure, can limit the duration of imaging experiments and affect the quantitative analysis of fluorescence signals.

The photostability of cyanine dyes is dependent on several factors, including the chemical structure of the dye, the presence of oxygen, and the composition of the surrounding medium. nih.gov Research has indicated that the photobleaching of cyanine dyes is often mediated by reaction with singlet oxygen. nih.gov Consequently, the rate of photobleaching can be reduced in deoxygenated environments or in the presence of singlet oxygen quenchers. nih.gov

Comparative studies have shown that cyanine dyes with a lower net charge tend to exhibit higher photostability. nih.gov The photobleaching kinetics of Sulfo-Cyanine5.5 and its conjugates have been investigated in various imaging modalities, including fluorescence microscopy and single-molecule imaging. In general, Sulfo-Cyanine5.5 demonstrates greater photostability compared to traditional fluorophores like fluorescein (B123965) isothiocyanate (FITC). nih.gov

Mechanisms of Photoconversion and Their Implications for Multi-Color Imaging

Recent studies have revealed that cyanine dyes, including Cy5 and its derivatives like Sulfo-Cyanine5.5, can undergo photoconversion to a blue-shifted fluorescent product upon photoexcitation. nih.govacs.org This process involves the photo-oxidative cleavage of the polymethine chain, often mediated by singlet oxygen, which results in the shortening of the conjugated system. nih.govharvard.edu Specifically, it has been shown that Cy5 can photoconvert to a Cy3-like species. nih.govacs.org

This photoconversion can have significant implications for multi-color imaging experiments, as the generation of a new fluorescent species can lead to signal bleed-through into other detection channels and potential misinterpretation of the data. nih.gov The mechanism of this transformation involves the formation of carbonyl products from the photooxidation of the dye, followed by a series of bond-breaking and bond-forming events. nih.gov

While often considered a potential artifact, this photoconversion phenomenon can also be harnessed for specific applications. For example, it has been exploited for photoactivation in high-density single-particle tracking experiments without the need for UV illumination. nih.gov Understanding the mechanisms of cyanine dye photoconversion is crucial for designing robust multi-color imaging experiments and for developing novel photoactivatable probes.

Influence of Sulfo Groups on Hydrophilicity and Non-Specific Interactions

The presence of sulfo (sulfonate) groups is a key structural feature of this compound, imparting high hydrophilicity to the molecule. lumiprobe.com This increased water solubility is highly advantageous for biological applications, as it allows for efficient labeling of biomolecules in aqueous buffers and minimizes the tendency of the dye to aggregate. lumiprobe.com

Furthermore, the negative charges of the sulfonate groups at physiological pH help to reduce non-specific binding of the dye to cellular components and other biomolecules. nih.gov Non-specific interactions can lead to high background fluorescence and reduced signal-to-noise ratios in imaging experiments. By varying the number of sulfonate groups on a cyanine dye, it is possible to modulate its hydrophilicity and, consequently, its biodistribution and excretion pathways in vivo. nih.gov Dyes with a higher degree of sulfonation generally exhibit reduced protein binding and a preference for renal excretion, while more hydrophobic dyes tend to accumulate in the liver. nih.gov The four sulfo groups in Sulfo-Cyanine5.5 contribute to its low non-specific binding characteristics. lumiprobe.com

Aggregation Phenomena of this compound and Conjugates in Aqueous Solutions

Cyanine dyes, particularly in aqueous solutions and at high concentrations, have a tendency to form aggregates. mdpi.com This aggregation is primarily driven by hydrophobic interactions and van der Waals forces between the planar aromatic ring systems of the dye molecules. atto-tec.com The formation of aggregates can significantly alter the spectroscopic properties of the dye, leading to changes in the absorption and emission spectra. mdpi.com

Two main types of aggregates are commonly observed for cyanine dyes: H-aggregates (hypsochromic), which exhibit a blue-shifted absorption maximum compared to the monomer, and J-aggregates (bathochromic), which show a red-shifted and often narrower absorption band. atto-tec.com The type of aggregate formed depends on the specific geometry of the interacting dye molecules.

For Sulfo-Cyanine5.5, the presence of multiple sulfo groups helps to mitigate aggregation in aqueous solutions due to electrostatic repulsion between the negatively charged molecules. researchgate.net However, aggregation can still occur, especially at high concentrations or when the dye is conjugated to biomolecules that can bring multiple dye molecules into close proximity. The aggregation behavior of cyanine dye-DNA conjugates has been studied, revealing that the structure of the DNA scaffold can influence the formation and excitonic coupling of the dye aggregates. nih.gov Careful control of dye concentration and buffer conditions is important to minimize aggregation and ensure reproducible spectroscopic measurements.

Theoretical Computational Analyses of Sulfo-Cyanine5.5 Chromophore Properties

Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are valuable tools for understanding the electronic structure and photophysical properties of chromophores like Sulfo-Cyanine5.5. boisestate.edu These computational approaches can be used to predict absorption and emission spectra, as well as to investigate the influence of structural modifications and environmental effects on the dye's properties.

Computational studies can provide insights into the nature of the electronic transitions responsible for the observed absorption and emission bands. For cyanine dyes, the primary absorption band corresponds to a π-π* transition along the polymethine chain. The length and conformation of this chain are key determinants of the spectral properties.

Theoretical analyses can also be employed to study the mechanisms of non-radiative decay processes, such as cis-trans isomerization, and to understand the factors that influence fluorescence quantum yield and photostability. Furthermore, computational modeling can aid in the design of new cyanine dyes with tailored photophysical properties for specific applications. For instance, DFT and TD-DFT have been used to investigate the aggregation of cyanine dyes and the resulting changes in their excitonic behavior. boisestate.edu

Comparative Analyses and Emerging Research Directions

Comparison of Sulfo-Cyanine5.5 Azide (B81097) with Other Far-Red and Near-Infrared Fluorophores in Academic Research

The performance of a fluorophore in a biological context is multifactorial. Key considerations include the efficiency with which it can be conjugated to a target, its brightness and photostability, and its propensity for non-specific interactions.

The azide functional group on Sulfo-Cyanine5.5 azide is designed for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. This allows for the covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group. The two primary forms of azide-alkyne cycloaddition are the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted copper-free reaction (SPAAC). Both methods are effective in aqueous buffers, which is a significant advantage for labeling sensitive biological molecules. lumiprobe.com

The high water solubility of this compound, a result of its multiple sulfonate groups, facilitates bioconjugation reactions in purely aqueous environments without the need for organic co-solvents that can denature proteins or disrupt cellular structures. lumiprobe.comlumiprobe.com This is a notable advantage over non-sulfonated cyanine (B1664457) dyes, which often require dissolution in organic solvents like DMSO or DMF prior to conjugation. lumiprobe.com While direct kinetic comparisons with other azide-functionalized far-red dyes like Alexa Fluor 647 azide or other Cy5.5 azide variants are not extensively detailed in comparative literature, the efficiency of click chemistry in general is well-established for achieving high conjugation yields. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being preferred for live-cell imaging to avoid copper cytotoxicity.

This compound exhibits optical properties that are highly desirable for biological imaging. It has a strong absorption and emission in the far-red and near-infrared regions of the spectrum, which is beneficial for deep tissue imaging and minimizing background autofluorescence from biological samples. lumiprobe.com Like other cyanine dyes, it possesses a very high molar extinction coefficient, contributing to its bright fluorescence. lumiprobe.com

In comparison to other popular far-red fluorophores, such as Alexa Fluor 647 and the non-sulfonated Cy5.5, Sulfo-Cyanine5.5 offers comparable spectral characteristics. However, studies comparing Alexa Fluor dyes to cyanine dyes have indicated that Alexa Fluor dyes can be significantly more resistant to photobleaching. nih.gov Additionally, cyanine dyes, particularly when conjugated to proteins at a high degree of labeling, can form non-fluorescent aggregates, which leads to self-quenching of the fluorescence signal. nih.gov The sulfonation of Sulfo-Cyanine5.5 helps to mitigate this aggregation.

Below is a data table comparing the spectral properties of Sulfo-Cyanine5.5 with other commonly used far-red and near-infrared fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Sulfo-Cyanine5.5 | ~675 | ~694 | ~190,000 | High |

| Cy5.5 | ~678 | ~694 | ~190,000 | Not specified |

| Alexa Fluor 647 | ~650 | ~665 | ~270,000 | 0.33 |

| Sulfo-Cyanine5 | ~646 | ~662 | ~271,000 | 0.28 antibodies.com |

| Cy5 | ~649 | ~671 | ~250,000 | 0.27 |

Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state.

A key advantage of this compound is its enhanced water solubility and hydrophilicity due to the presence of four sulfo groups. lumiprobe.com This chemical feature is crucial for minimizing non-specific binding to cellular components and other biomolecules, which is a common issue with more hydrophobic dyes. lumiprobe.com The negative charge provided by the sulfonate groups helps to reduce these unwanted interactions, leading to a lower background signal and improved signal-to-noise ratio in imaging experiments.

Non-sulfonated cyanine dyes, being more hydrophobic, have a greater tendency to interact non-specifically with cellular membranes and proteins. This can lead to artifacts and make the interpretation of imaging data challenging. A study on asymmetric cyanine dyes demonstrated that an increasing number of sulfonate groups influences plasma protein binding and pharmacokinetic properties. While specific comparative data on non-specific binding of this compound is not abundant, the general principle of sulfonation reducing such interactions is well-supported in the literature for cyanine dyes.

Advantages of Azide Functionalization for Expanding Research Applications

The incorporation of an azide group into the Sulfo-Cyanine5.5 fluorophore has significantly broadened its utility in biological and biomedical research. The primary advantage of the azide moiety is its ability to participate in bioorthogonal "click chemistry" reactions. This has several key benefits:

High Specificity in Complex Environments : Click chemistry reactions are highly selective, meaning the azide group will only react with its alkyne partner, even in the complex chemical milieu of a living cell or organism. This allows for the precise labeling of target molecules with minimal off-target effects.

Biocompatibility : Strain-promoted azide-alkyne cycloaddition (SPAAC) does not require a cytotoxic copper catalyst, making it suitable for labeling molecules in living cells and whole organisms without disrupting biological processes.

Versatility in Labeling : The azide group can be used to label a wide array of biomolecules, including proteins, nucleic acids, glycans, and lipids, that have been engineered to contain an alkyne handle. This has been particularly impactful in fields like glycobiology for imaging glycans in their native environments.

Two-Step Labeling Procedures : The bioorthogonal nature of the azide-alkyne reaction allows for a two-step labeling strategy. First, a biomolecule of interest is metabolically or genetically incorporated with an alkyne-containing building block. Then, the azide-functionalized fluorophore, such as this compound, is introduced to specifically label the target molecule.

These advantages have enabled researchers to conduct sophisticated imaging experiments, such as tracking the localization and dynamics of specific proteins, visualizing post-translational modifications, and identifying the components of complex biological machinery.

Future Outlook for this compound in Advanced Biological and Biomedical Research

The unique combination of features offered by this compound positions it as a valuable tool for future advancements in biological and biomedical research. Its application is expected to grow in several key areas.

The azide functionality of Sulfo-Cyanine5.5 allows for its straightforward incorporation into a wide variety of molecular probes designed to target specific cellular components or activities. This is a rapidly advancing area of research with significant potential for diagnostics and therapeutics.

Enzyme-Activatable Probes : Sulfo-Cyanine5.5 can be used to construct "smart" probes that are initially non-fluorescent (quenched) but become fluorescent upon interaction with a specific enzyme. For example, a probe can be designed where multiple Sulfo-Cyanine5.5 molecules are attached to a polymeric backbone, causing their fluorescence to be quenched. If this backbone is linked by a peptide sequence that is a substrate for a particular protease (e.g., matrix metalloproteinases, which are often overexpressed in tumors), the cleavage of the peptide will lead to the release of the fluorophores and a significant increase in fluorescence, allowing for the visualization of enzyme activity. nih.gov

Targeted Cancer Imaging : The fluorophore can be conjugated to ligands that specifically bind to receptors overexpressed on the surface of cancer cells. For instance, folic acid can be used as a targeting moiety to deliver Sulfo-Cyanine5.5 to tumors that overexpress the folate receptor. mdpi.com Similarly, peptides that bind to specific integrins or other cancer biomarkers can be used to create targeted imaging agents. The azide group allows for the efficient and site-specific attachment of these targeting ligands to the dye.

Super-Resolution Microscopy : The photophysical properties of cyanine dyes make them suitable for advanced imaging techniques like stochastic optical reconstruction microscopy (STORM). bitesizebio.comaxiomoptics.com The ability to specifically label target proteins with this compound via click chemistry provides a powerful tool for achieving high-density labeling, which is crucial for obtaining high-quality super-resolution images of cellular structures with nanoscale resolution. ibidi.com This will enable researchers to visualize the intricate organization of molecules within cells in unprecedented detail.

The continued development of new bioorthogonal reaction partners and targeting moieties will further expand the repertoire of novel probes that can be created with this compound, solidifying its role in the future of molecular imaging.

Integration into Next-Generation Imaging Technologies

The unique photophysical properties of this compound are being leveraged to enhance the capabilities of several cutting-edge imaging modalities, pushing the boundaries of spatial and temporal resolution in biological systems.

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Photoactivated Localization Microscopy (PALM) have revolutionized fluorescence imaging by overcoming the diffraction limit of light. The brightness and photostability of cyanine dyes like Sulfo-Cyanine5.5 are crucial for the single-molecule localization events that underpin these methods. While specific studies detailing the extensive use of this compound in these super-resolution techniques are emerging, the broader class of Cy5 dyes, to which it belongs, is frequently employed. The ability to precisely label target molecules via the azide group allows for the high-density labeling required for accurate super-resolution image reconstruction.

Multimodal Imaging: The combination of different imaging techniques, such as Positron Emission Tomography (PET) and fluorescence imaging, offers a more comprehensive understanding of biological processes by correlating anatomical and functional information. Research is ongoing into the development of dual-modality probes that incorporate both a radionuclide for PET imaging and a fluorophore like Sulfo-Cyanine5.5 for optical detection. The azide functionality of Sulfo-Cyanine5.5 provides a convenient handle for conjugating it to PET imaging agents, creating powerful tools for in vivo tracking and diagnostics. For instance, a PET agent could be used for whole-body imaging to locate a tumor, followed by high-resolution fluorescence imaging of the same area to study cellular details.

Photoacoustic Imaging (PAI): This hybrid imaging modality combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. PAI relies on the detection of sound waves generated by the absorption of light by contrast agents. Near-infrared dyes like Sulfo-Cyanine5.5 are promising candidates for PAI probes due to their absorption in the near-infrared window, where tissue has minimal absorption. The development of activatable PA probes based on the Sulfo-Cyanine5.5 scaffold is an active area of research. These probes can be designed to "turn on" their photoacoustic signal in the presence of specific biological markers, offering high-specificity imaging of disease states at significant depths within tissues.

Table 1: Application of this compound in Next-Generation Imaging

| Imaging Technology | Role of this compound | Potential Advantages |

| Super-Resolution Microscopy | Bright and photostable fluorophore for single-molecule localization. | Enables high-resolution visualization of subcellular structures beyond the diffraction limit. |

| Multimodal Imaging (PET/Fluorescence) | Fluorescent component of dual-modality probes. | Allows for correlation of whole-body anatomical data with high-resolution cellular imaging. |

| Photoacoustic Imaging | Near-infrared absorbing contrast agent. | Facilitates deep-tissue imaging with high optical contrast for diagnostics and disease monitoring. |

Exploration in New Bioorthogonal Reactions and Chemistries

While this compound is most commonly associated with azide-alkyne cycloaddition reactions, its azide group is a versatile functional handle that can participate in other bioorthogonal chemistries. The exploration of these alternative reactions opens up new avenues for bioconjugation and cellular labeling.

Staudinger Ligation: The Staudinger ligation is a classic bioorthogonal reaction that occurs between an azide and a phosphine, forming a stable amide bond. This reaction proceeds under mild, physiological conditions without the need for a metal catalyst, making it highly biocompatible. Although it generally has slower kinetics compared to click chemistry, the Staudinger ligation offers an alternative strategy for labeling biomolecules with this compound, particularly in contexts where copper toxicity is a concern. Research into optimizing phosphine reagents to improve reaction rates and efficiency for in vivo applications is ongoing. However, some studies have indicated that the in vivo application of Staudinger ligation can be challenging due to reduced efficiency in complex biological environments like serum. nih.gov

Inverse-Electron-Demand Diels-Alder Reaction (IEDDA): The IEDDA reaction is another powerful bioorthogonal tool that involves the cycloaddition of a tetrazine with a strained alkene or alkyne. While this compound does not directly participate as a reactant in the most common IEDDA schemes, the underlying principle of exploring diverse and highly efficient bioorthogonal reactions is relevant. The development of new azide-reactive partners that could offer even faster kinetics or different reactivity profiles is a continuing area of chemical biology research. The azide group's versatility makes it a candidate for incorporation into novel bioorthogonal reaction schemes as they are developed.

The ongoing research into these advanced applications underscores the significance of this compound as a cornerstone in the toolkit of chemical biologists and imaging scientists. Its adaptability for use in a range of sophisticated imaging platforms and its potential for engagement in a variety of bioorthogonal reactions will undoubtedly continue to drive innovation in our ability to visualize and understand the intricate workings of living systems.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Sulfo-Cyanine5.5 azide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides to form stable triazole linkages . Post-synthesis, purity is validated using reverse-phase HPLC with UV-Vis detection (λ = 680–700 nm for Cy5.5) and mass spectrometry (ESI-MS) to confirm molecular weight (±1 Da tolerance). For sulfonated derivatives like this compound, ion-pair chromatography with trifluoroacetic acid (TFA) is recommended to resolve charged impurities .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 4–9, e.g., acetate, phosphate, Tris buffers) and incubate the compound at 4°C, 25°C, and 37°C. Monitor degradation kinetics via absorbance spectra (500–750 nm) at 24-hour intervals. Use Arrhenius plots to extrapolate shelf-life under storage conditions. Note: Sulfonate groups enhance aqueous solubility but may hydrolyze under extreme pH (>10) .

Q. What are the best practices for conjugating this compound to biomolecules (e.g., antibodies, peptides)?

- Methodological Answer : Optimize molar ratios (e.g., 1:3 dye:biomolecule) in PBS (pH 7.4) with 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand to minimize copper-induced oxidation . Remove unreacted dye via size-exclusion chromatography (e.g., PD-10 columns) or dialysis (MWCO 3.5 kDa). Validate conjugation efficiency using SDS-PAGE with in-gel fluorescence imaging .

Advanced Research Questions

Q. How can researchers resolve contradictory data in fluorescence quenching studies of this compound conjugates?

- Methodological Answer : Contradictions often arise from aggregation-induced quenching or incomplete purification. Use dynamic light scattering (DLS) to detect aggregates (>100 nm diameter) and re-purify conjugates via hydrophobic interaction chromatography (HIC). For Förster resonance energy transfer (FRET) studies, confirm donor-acceptor stoichiometry using absorbance ratios (A650/A280) and correct for inner-filter effects .

Q. What experimental strategies improve the quantitative accuracy of this compound in live-cell imaging?

- Methodological Answer : Calibrate fluorescence intensity against known concentrations using a standard curve (1–100 nM range). Account for autofluorescence by imaging unstained controls and applying background subtraction. For longitudinal studies, use antifade agents (e.g., ascorbic acid) to mitigate photobleaching. Validate intracellular localization via colocalization analysis with organelle-specific dyes .

Q. How do researchers optimize reaction conditions for CuAAC when working with sensitive biomolecules?

- Methodological Answer : Replace Cu(I) with biocompatible catalysts like BTTAA (benzylthio) ligands to reduce toxicity. Test reaction efficiency in mild buffers (e.g., HEPES, pH 7.4) at 25°C for 1–2 hours. For heat-sensitive proteins, use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives, though this sacrifices reaction speed .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response data in this compound-based assays?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. Normalize data to positive/negative controls (e.g., 0% and 100% inhibition) and account for batch variability using ANOVA with post-hoc Tukey tests .

Q. How should researchers document experimental parameters to ensure reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:

- Reagent details : Supplier, catalog number, lot number (e.g., Sigma-Aldrich S-9626 for sulfatase enzyme) .

- Instrument settings : Excitation/emission wavelengths, laser power, exposure time.

- Data deposition : Raw spectra/chromatograms in public repositories (e.g., Zenodo) .

Cross-Disciplinary Applications

Q. How can this compound be adapted for use in environmental or materials science studies?

- Methodological Answer : In materials science, conjugate azide-functionalized nanoparticles (e.g., AuNPs, SiO₂) with Cy5.5 for tracking colloidal stability via fluorescence correlation spectroscopy (FCS). For environmental sensing, immobilize the dye on cellulose membranes to detect heavy metals (e.g., Hg²⁺) through fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.